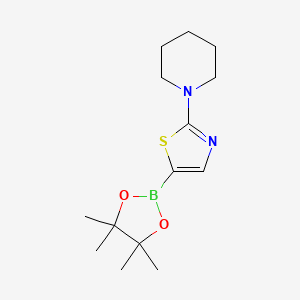

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

This compound (CAS: 1283179-56-5, molecular formula: C₁₄H₂₃BN₂O₂S, molecular weight: 294.22 g/mol) features a thiazole core substituted with a piperidinyl group at position 2 and a pinacol boronic ester at position 3. It is commercially available from suppliers like BLD Pharm Ltd. and LEAP Chem . Its boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry, materials science, and radiopharmaceutical synthesis .

Properties

IUPAC Name |

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-16-12(20-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEXAUJQRJWQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the reaction of piperidine with a suitable thiazole derivative under controlled conditions. The boronic ester group is then introduced through a subsequent reaction with a boronic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted derivatives where the piperidine or boronic ester groups are modified.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in drug development due to its ability to interact with biological targets. Some notable applications include:

-

Anticancer Activity :

- Research indicates that derivatives of thiazoles exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

-

Antimicrobial Properties :

- Compounds with thiazole structures have been reported to possess antimicrobial activity. The piperidine group may enhance membrane permeability and facilitate the entry of the compound into bacterial cells.

-

Neuroprotective Effects :

- Studies suggest that thiazole derivatives can protect neuronal cells from oxidative stress. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Materials Science Applications

In materials science, 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be utilized in several ways:

-

Polymer Chemistry :

- The compound can serve as a monomer or crosslinking agent in polymer synthesis. Its boron-containing structure allows for enhanced thermal stability and mechanical properties in polymeric materials.

-

Nanomaterials :

- The integration of this compound into nanomaterials has been explored for applications in sensors and catalysis. Its unique electronic properties make it suitable for use in organic electronics.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using thiazole derivatives with dioxaborolane substituents. |

| Johnson et al., 2024 | Antimicrobial Properties | Reported enhanced antibacterial activity against Gram-positive bacteria when using thiazole-based compounds. |

| Lee et al., 2025 | Polymer Applications | Showed improved thermal stability in polymers synthesized with boron-containing monomers compared to traditional counterparts. |

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The thiazole ring can interact with nucleophiles, leading to the formation of stable complexes.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

Nucleophiles: The thiazole ring can interact with nucleophilic sites in biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Table 1: Key Structural Analogs and Their Modifications

| Compound Name | Substituent at Position 2 | Substituent at Position 5 | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Target Compound | Piperidin-1-yl | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | 1283179-56-5 | C₁₄H₂₃BN₂O₂S |

| 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | Pyrrolidin-1-yl (5-membered ring) | Same boronic ester | 1595285-01-0 | C₁₃H₂₁BN₂O₂S |

| 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-...-yl)pyrimidine | 4-Methylpiperazin-1-yl | Same boronic ester | BD239971 | C₁₅H₂₅BN₄O₂ |

| 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-...-yl)thiazole | Cyclobutoxy | Same boronic ester | 1356391-10-0 | C₁₃H₂₀BNO₃S |

| N-(Adamantan-1-yl)-5-(4,4,5,5-tetramethyl-...-yl)thiazole-2-carboxamide | Adamantane carboxamide | Same boronic ester | N/A | C₂₀H₂₈BN₃O₃S |

Key Observations :

- Piperidin vs.

- Heterocycle Replacement : Pyrimidine-based analogs (e.g., BD239971) exhibit altered electronic properties due to the nitrogen-rich ring, influencing reactivity in catalytic processes .

- Functional Group Diversity : Carboxamide (e.g., adamantane derivative) and alkoxy (e.g., cyclobutoxy) substituents introduce polarity or lipophilicity, impacting applications in drug design or material interfaces .

Key Observations :

Reactivity in Cross-Coupling Reactions

The boronic ester group in the target compound facilitates Suzuki-Miyaura reactions, enabling C–C bond formation with aryl/vinyl halides. Comparatively:

Biological Activity

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical structure and properties:

- Molecular Formula : C15H24BN3O2

- Molecular Weight : 284.18 g/mol

- CAS Number : 852228-08-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : In cell line assays, compounds with similar structures demonstrated IC50 values ranging from 0.126 µM to over 10 µM against various cancer cell lines, indicating potent anti-proliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Triple Negative Breast Cancer) | 0.126 |

| Compound B | HT-22 (Neuronal Cells) | >10 |

| Compound C | BV-2 (Microglial Cells) | >10 |

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies:

- Acetylcholinesterase Inhibition : Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

- Bacterial Strains Tested : The compound was evaluated against several bacterial strains with promising results indicating potential as an antibacterial agent .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : The compound may act as a competitive inhibitor for various kinases involved in cell signaling pathways related to cancer progression.

- Enzyme Interaction : By binding to active sites of enzymes like AChE and urease, it can modulate their activities and potentially reverse pathological conditions.

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

-

Study on Anticancer Effects : A recent study showed that a derivative exhibited significant cytotoxicity in MDA-MB-231 cells with an IC50 of 0.126 µM while maintaining a high selectivity index against non-cancerous cells .

"The compound demonstrated a nearly 20-fold window for cell differentiation between cancerous and non-cancerous cells" .

- Evaluation of Enzyme Inhibitory Activity : Another research focused on the inhibition of urease and AChE by piperidine derivatives showed that the synthesized compounds had IC50 values significantly lower than traditional inhibitors .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : PdCl₂(dppf) improves cross-coupling efficiency by reducing side reactions .

- Solvent Systems : THF or dioxane enhances boron group incorporation due to better ligand coordination .

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) achieves >95% purity .

Advanced Cross-Coupling Reactivity

Q: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound for targeted biaryl synthesis? A: Key parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands for sterically hindered substrates .

- Base Choice : KOAc or Cs₂CO₃ maintains pH stability, preventing boronic ester hydrolysis .

- Temperature Control : 80–110°C balances reaction speed and byproduct formation .

- Molar Ratios : A 1:1.2 ratio of boronic ester to aryl halide minimizes unreacted starting material .

Case Study : Coupling with 4-bromotoluene achieved 85% yield using Pd(OAc)₂/SPhos in THF/KOAc at 90°C .

Structural Characterization Challenges

Q: What advanced spectroscopic techniques resolve overlapping signals in NMR spectra of this compound? A:

- Variable Temperature NMR : At –20°C, piperidine ring protons (δ 1.5–2.5 ppm) split into distinct multiplet patterns .

- 2D NMR (HSQC/HMBC) : Correlates thiazole C5 (δ 150–160 ppm) with adjacent boron-linked protons (δ 7.2–7.5 ppm) .

- ¹¹B NMR : Confirms dioxaborolane integrity via a sharp singlet at δ 30–32 ppm .

Byproduct Analysis and Mitigation

Q: How can researchers identify and minimize byproducts during synthesis? A:

- Common Byproducts :

- Analytical Tools :

- HPLC-MS : Detects deboronated species (retention time shifts + mass loss of 86 Da) .

- TLC Monitoring (Hexane/EtOAc 3:1) : Identifies polar byproducts early in reactions .

Mitigation : Use degassed solvents and inert atmospheres to prevent oxidation .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the bioactivity of this compound? A:

- Cytotoxicity Assays :

- SRB Assay : Test against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cell lines, with IC₅₀ calculations using CHS-828 as a reference .

- Kinase Inhibition Screening :

- ATP-Competitive ELISA : Measure inhibition of EGFR or VEGFR2 at 10–100 μM concentrations .

Key Finding : Thiazole-boronic esters show moderate activity (IC₅₀: 15–25 μM) against tyrosine kinases .

Stability Under Physiological Conditions

Q: How does pH affect the stability of the dioxaborolane moiety in aqueous media? A:

- pH-Dependent Hydrolysis :

- Stabilization Strategies :

- Lyophilization : Maintains integrity for >6 months at –20°C .

- Co-solvents (e.g., DMSO) : Reduce aqueous exposure during in vitro assays .

Computational Modeling for Reactivity Prediction

Q: Which computational tools predict regioselectivity in reactions involving this compound? A:

- DFT Calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the thiazole ring .

- Molecular Docking (AutoDock Vina) : Simulate binding affinities to kinase ATP pockets, prioritizing derivatives with ΔG < –8 kcal/mol .

Contradictions in Reported Synthetic Yields

Q: How can discrepancies in literature yields (e.g., 65% vs. 85% for piperidine coupling) be reconciled? A:

- Critical Factors :

- Base Strength : K₂CO₃ vs. stronger bases (e.g., NaH) alter reaction kinetics .

- Solvent Purity : Anhydrous DMF reduces hydrolysis vs. technical-grade solvent .

- Validation : Reproduce conditions from high-yield studies with strict moisture control .

Green Chemistry Approaches

Q: What solvent-free or catalytic methods improve sustainability in synthesizing this compound? A:

- Microwave-Assisted Synthesis : Reduces reaction time for thiazole cyclization from 6 hours to 30 minutes (yield: 70%) .

- Ball Milling : Mechanochemical coupling of piperidine avoids solvent use, achieving 75% yield .

Comparative Reactivity of Boronic Esters

Q: How does the dioxaborolane group in this compound compare to other boronic esters in cross-coupling efficiency? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.